molecular formula C10H9N3 B1642156 2-(Pyridin-4-yl)pyridin-3-amine CAS No. 105243-67-2

2-(Pyridin-4-yl)pyridin-3-amine

Cat. No.: B1642156
CAS No.: 105243-67-2
M. Wt: 171.2 g/mol
InChI Key: IKQJZDGOMAJPBG-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)pyridin-3-amine is an organic compound with the molecular formula C({10})H({9})N(_{3}) It consists of two pyridine rings connected by an amine group at the 3-position of one ring and the 4-position of the other

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often scales up these laboratory methods. The Suzuki cross-coupling reaction is particularly favored due to its high yield and selectivity. Industrial processes may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Pyridin-4-yl)pyridin-3-amine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : This compound can be reduced to form various derivatives, such as the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride are often used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This is often facilitated by activating the pyridine ring with electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyridines, boronic acids, palladium catalysts.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Pyridin-4-yl)pyridin-3-amine is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metals, which are investigated for their biological activity and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism by which

Properties

IUPAC Name

2-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJZDGOMAJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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